![molecular formula C17H14FN5O2 B5193435 1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)
1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
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Overview
Description
1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FNDP and has been found to have a variety of interesting properties that make it useful in a range of different contexts.
Mechanism of Action
The mechanism of action of FNDP is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to a disruption of cellular function. This disruption can lead to a range of physiological effects, including changes in metabolism and cell death.
Biochemical and Physiological Effects:
FNDP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment. FNDP has also been found to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of FNDP is its excellent charge transport properties. This makes it a promising material for use in electronic devices. However, the compound is also highly reactive, which can make it difficult to work with in the lab. Additionally, FNDP has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several potential future directions for research on FNDP. One area of interest is in the development of new electronic devices using the compound. Another potential area of research is in the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Finally, further studies are needed to better understand the potential toxicity and side effects of FNDP, particularly in vivo.
Synthesis Methods
The synthesis of FNDP is a complex process that involves several steps. The first step involves the reaction of 4-fluoroaniline with acetylacetone to form a chalcone intermediate. This intermediate is then treated with hydrazine hydrate to form the pyrazole ring. Finally, the nitro group is introduced using a diazotization reaction. The resulting product is FNDP.
Scientific Research Applications
FNDP has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the field of organic electronics. FNDP has been found to have excellent charge transport properties, making it a promising material for use in electronic devices such as solar cells and transistors.
properties
IUPAC Name |
[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c1-11-17(20-19-14-4-3-5-16(10-14)23(24)25)12(2)22(21-11)15-8-6-13(18)7-9-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTTXBHKHDURSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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